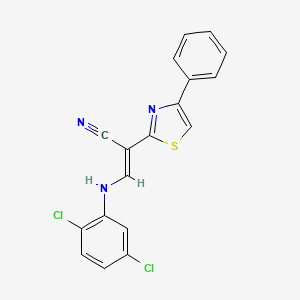
(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11Cl2N3S and its molecular weight is 372.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a member of the thiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings on the biological activity of this compound, including its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H14Cl2N3S
- Molecular Weight : 373.29 g/mol
This compound features a thiazole ring, which is known for its biological activity, and a dichlorophenyl group that enhances its pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. Specifically, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.98 ± 1.22 | Induction of apoptosis |
| Compound B | HeLa | 1.61 ± 1.92 | Inhibition of Bcl-2 |
| Compound C | HT29 | <1 | Cell cycle arrest |
Research indicates that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity by promoting interactions with cellular targets involved in apoptosis and cell cycle regulation .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Salmonella typhi | 40 |
These findings suggest that the compound exhibits significant antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or function .
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, thiazole derivatives are known for other biological activities such as anti-inflammatory and anticonvulsant properties. For instance:
- Anti-inflammatory Activity : Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro.
- Anticonvulsant Activity : Some thiazole derivatives have demonstrated protective effects against seizures in animal models, indicating potential for neurological applications .
Case Studies and Research Findings
A comprehensive study evaluated various thiazole derivatives for their anticancer activity. The study found that modifications at specific positions on the thiazole ring significantly influenced biological activity. For instance, compounds with a dichlorophenyl moiety exhibited enhanced potency against cancer cell lines compared to their non-chlorinated counterparts .
Another research effort focused on the synthesis of N-substituted thiazoles and their evaluation against multiple bacterial strains. The results indicated that structural variations could lead to improved antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dichloroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3S/c19-14-6-7-15(20)16(8-14)22-10-13(9-21)18-23-17(11-24-18)12-4-2-1-3-5-12/h1-8,10-11,22H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGCWHKZQAOYGC-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














